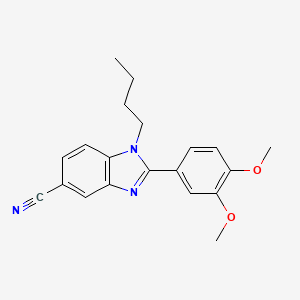
1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)- is a heterocyclic compound that features a benzimidazole core with a carbonitrile group at the 5-position, a butyl group at the 1-position, and a 3,4-dimethoxyphenyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)- typically involves the following steps:
Oxidation of Benzoic Acid: Benzoic acid is oxidized to benzoic anhydride using an oxidizing agent.
Condensation Reaction: The benzoic anhydride undergoes a condensation reaction with imidazole to form benzimidazole.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(4-fluorophenyl)-: Exhibits similar antimicrobial activity.
Other Benzimidazole Derivatives: Include compounds with various substitutions on the benzimidazole ring, each with unique biological activities and applications.
Uniqueness: 1H-Benzimidazole-5-carbonitrile, 1-butyl-2-(3,4-dimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its potential as a therapeutic agent by improving its interaction with biological targets.
Propiedades
Número CAS |
665023-38-1 |
|---|---|
Fórmula molecular |
C20H21N3O2 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1-butyl-2-(3,4-dimethoxyphenyl)benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C20H21N3O2/c1-4-5-10-23-17-8-6-14(13-21)11-16(17)22-20(23)15-7-9-18(24-2)19(12-15)25-3/h6-9,11-12H,4-5,10H2,1-3H3 |
Clave InChI |
AAWBXUQYAFSTOH-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C=C(C=C2)C#N)N=C1C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




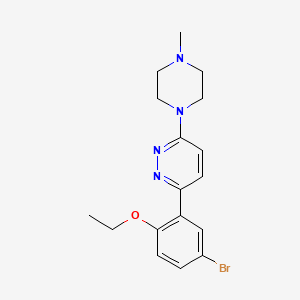



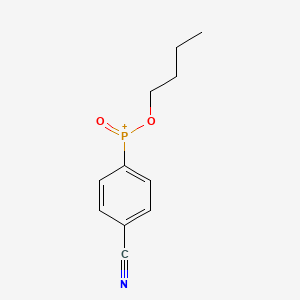
![Quinoline, 4-[(4-methylphenyl)thio]-2,8-bis(trifluoromethyl)-](/img/structure/B12548773.png)
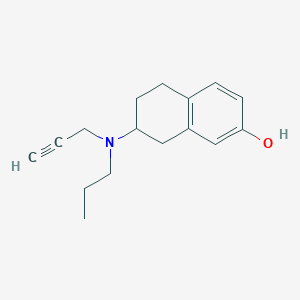
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester](/img/structure/B12548782.png)
![N-[(Naphthalen-1-yl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B12548785.png)
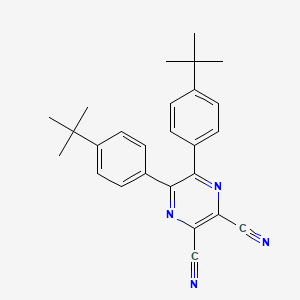

![[2-(Propane-1-sulfonyl)ethenyl]benzene](/img/structure/B12548803.png)
